Cas no 550-49-2 (Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-)
![Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- structure](https://de.kuujia.com/scimg/cas/550-49-2x500.png)
550-49-2 structure
Produktname:Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-
- (+)-bicuculline
- (6S)-6-[(5S)-6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
- [S-(R*,R*)]-6-(5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- Capnoidine
- ADLUMIDINE [MI]
- Adlumidine
- 550-49-2
- (+)-ADLUMIDINE
- XM638185BP
- BDBM50286636
- (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- UNII-XM638185BP
- DTXSID701107391
- (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
- AKOS015969713
- Q27293902
- d-Adlumidine
- SCHEMBL7913545
- FURO(3,4-E)-1,3-BENZODIOXOL-8(6H)-ONE, 6-((5S)-5,6,7,8-TETRAHYDRO-6-METHYL-1,3-DIOXOLO(4,5-G)ISOQUINOLIN-5-YL)-, (6S)-
- CHEMBL4165513
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3- dioxolo(4,5-g)isoquinolin-5-yl-, (S-(R*,R*))-
-
- Inchi: InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1
- InChI-Schlüssel: IYGYMKDQCDOMRE-ROUUACIJSA-N
- Lächelt: CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Berechnete Eigenschaften
- Genaue Masse: 367.10561
- Monoisotopenmasse: 367.106
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 1
- Komplexität: 615
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.5A^2
- XLogP3: 2.6
Experimentelle Eigenschaften
- Dichte: 1.473
- Schmelzpunkt: 236-237°
- Siedepunkt: 542.3°Cat760mmHg
- Flammpunkt: 281.8°C
- Brechungsindex: 1.665
- PSA: 66.46
- LogP: 2.52260
- Spezifische Rotation: D25 +116.2° (c = 22 in chloroform)
- pka: 4.27(at 25℃)
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:1544
- PackingGroup:III
- Gefahrenklasse:6.1(b)
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Verwandte Literatur
-
2. Studies on the syntheses of heterocyclic compounds. Part 682. Six new isoquinoline alkaloids from Corydalis ochotensis var. raddeanaTetsuji Kametani,Makoto Takemura,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 390
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
K. W. Bentley Nat. Prod. Rep. 1984 1 355
550-49-2 (Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-) Verwandte Produkte
- 853752-72-4((1-{4-(butan-2-yl)phenylmethyl}-1H-1,3-benzodiazol-2-yl)methanol)
- 54677-53-1(2-Methylpyrrolidine hydrochloride)
- 29214-62-8(2-Butenoic acid,3-(acetyloxy)-, ethyl ester)
- 2248403-40-7(3-Fluoro-4-methyl-5-(phenylmethoxycarbonylamino)benzoic acid)
- 2228541-68-0(3-(2-chloro-6-methylpyridin-4-yl)-3-hydroxypropanenitrile)
- 1807124-55-5(Methyl 4-(aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-6-carboxylate)
- 946327-72-6(N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}butanamide)
- 7601-99-2(Acetonitrile,2-bromo-2,2-difluoro-)
- 2770501-28-3(Benzyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
- 2679933-00-5(rac-(2R,4R,5R)-4,5-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)
Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
